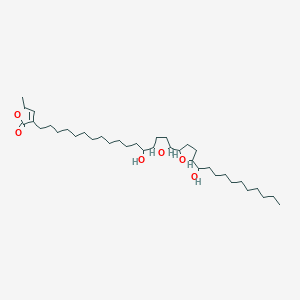

Squamocin L

Cat. No. B8729998

M. Wt: 606.9 g/mol

InChI Key: URLVCROWVOSNPT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06991818B2

Procedure details

The present invention relates to a novel compound designated as isosquamocin (1) and exhibiting insecticidal property. The invention also provides insecticidal composition containing isosquamocin (1), and related compounds squamocin-G (2), asimicin/squamocin-H (3); 4-deoxyasimicin/squamocin-M (4); desacetyluvaracin/squamocin L (5); motrilin/annonin-II/squamocin-C (6); neoannonin/squamocin-J (7); squamocin-K (8), squamocin-B (9), squamostatin-A (10); bullatalicin/squamostatin-B (11); bullatanocin/squamostatin-C/Annonin-V/Cherimolin-II (12) and unidentified compounds with retention times 5.88 min, 14.18 min and 45.25 min in HPLC, all obtained from the plant Annona squamosa. The present invention also provides methods for isolation of isosquamocin (1) and related compounds squamocin-G (2), asimicin/squamocin-H (3); 4-deoxyasimicin/squamocin-M (4); desacetyluvaracin/squamocin L (5); motrilin/annonin-II/squamocin-C (6); neoannonin/squamocin-J (7); squamocin-K (8), squamocin-B (9), squamostatin-A (10); bullatalicin/squamostatin-B (11); bullatanocin/squamostatin-C/Annonin-V/Cherimolin-II (12) and unidentified compounds with retention times 5.88 min, 14.18 min and 45.25 min in HPLC from the extract of the seeds of Annona squamosa. The present invention is also related to the preparation of emulsifiable concentrate formulations of the extract of seeds of Annona squamosa standardized and enriched with respect to isosquamocin for insecticidal applications. The composition of the extract of the seeds of Annona squamosa standardized with respect to isosquamocin and its formulation of the present invention are represented by the FIGS. (13) and (14) showing their analyses by HPLC. Compounds (1) to (12) described in the present invention were characterized by their physical data, optical rotation, CD spectra, 1HNMR spectra, 13CNMR spectra and mass spectra.

[Compound]

Name

neoannonin squamocin-J

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

squamocin-K

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

squamocin-B

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

squamostatin-A

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

bullatalicin squamostatin-B

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

asimicin squamocin-H

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

squamocin-M

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

motrilin annonin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Name

squamocin-C

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C@H:11]([OH:44])[C@@H:12]1[O:16][C@@H:15]([C@@H:17]2[O:21][C@@H:20]([C@H:22]([OH:43])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][C@@H:33]([OH:42])[CH2:34][C:35]3[C:39](=[O:40])[O:38][C@@H:37]([CH3:41])[CH:36]=3)[CH2:19][CH2:18]2)[CH2:14][CH2:13]1.CCCCCCCCCCC(O)C1[O:60]C(C2OC(C(O)CCCCCCCCCCCCC3C(=O)OC(C)C=3)CC2)CC1.CCCCC[C@@H](O)CCCC[C@H](O)[C@@H]1O[C@@H]([C@@H]2O[C@@H]([C@H](O)CCCCCCCCCCCCC3C(=O)O[C@@H](C)C=3)CC2)CC1.CCCCCCC(O)CCCC(O)C1OC(C2OC(C(O)CCCCCCCCCCC3C(=O)OC(C)C=3)CC2)CC1.CCCCCC[C@@H](O)CCC[C@H](O)[C@H]1O[C@H]([C@H](O)CC[C@@H](O)[C@H]2O[C@H](CCCCCCCCCC3C(=O)O[C@H](C)C=3)CC2)CC1.CCCCCCCCCC[C@H](O)[C@@H]1O[C@@H]([C@H](O)CC[C@H](O)[C@H]2O[C@H](CCCCCCC[C@@H](O)CC3C(=O)O[C@@H](C)C=3)CC2)CC1.CCCCCC[C@@H](O)CCC[C@@H](O)[C@H]1O[C@H]([C@H](O)CC[C@@H](O)[C@H]2O[C@H](CCCCCCCCCC3C(=O)O[C@H](C)C=3)CC2)CC1>>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([OH:44])[CH:12]1[O:16][CH:15]([CH:17]([OH:21])[CH2:18][CH2:19][CH:20]([OH:60])[CH:22]2[O:43][CH:25]([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH:33]([OH:42])[CH2:34][C:35]3[C:39](=[O:40])[O:38][CH:37]([CH3:41])[CH:36]=3)[CH2:24][CH2:23]2)[CH2:14][CH2:13]1 |f:5.6|

|

Inputs

Step One

[Compound]

|

Name

|

neoannonin squamocin-J

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

squamocin-K

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

squamocin-B

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3=CC(OC3=O)C)O)O)O

|

Step Four

|

Name

|

squamostatin-A

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC[C@H](CCC[C@@H]([C@@H]1CC[C@H](O1)[C@@H](CC[C@H]([C@@H]2CC[C@H](O2)CCCCCCCCCC3=C[C@H](OC3=O)C)O)O)O)O

|

Step Five

|

Name

|

bullatalicin squamostatin-B

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@@H](CC[C@@H]([C@@H]2CC[C@H](O2)CCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O.CCCCCC[C@H](CCC[C@H]([C@@H]1CC[C@H](O1)[C@@H](CC[C@H]([C@@H]2CC[C@H](O2)CCCCCCCCCC3=C[C@H](OC3=O)C)O)O)O)O

|

Step Six

[Compound]

|

Name

|

( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O

|

Step Nine

[Compound]

|

Name

|

asimicin squamocin-H

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

squamocin-M

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O

|

Step Twelve

[Compound]

|

Name

|

motrilin annonin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

squamocin-C

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCC[C@H](CCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |